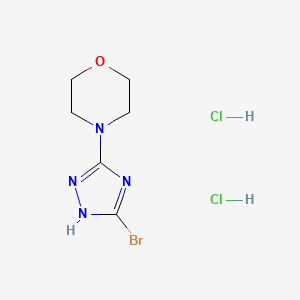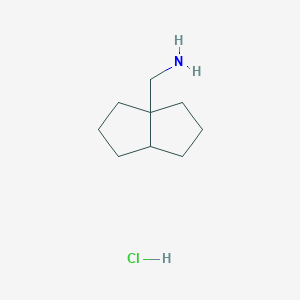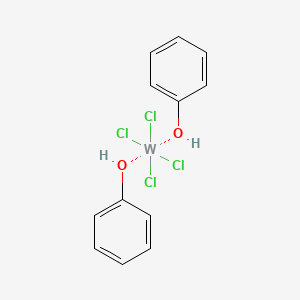
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol (DMPAM) is an organic compound that has recently gained attention due to its potential use in a variety of scientific applications. It is a water-soluble, monomeric compound that is composed of a phenol group attached to a methacryloyl group. DMPAM has a wide range of applications in various scientific fields, including biochemistry, organic synthesis, and drug delivery.
Scientific Research Applications
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been used in a variety of scientific research applications, such as drug delivery, bioconjugation, and as a cross-linking agent. It has also been used to prepare polymeric nanoparticles for drug delivery and as a cross-linking agent for bioconjugation. Additionally, this compound has been used as an initiator for the synthesis of polymers, such as poly(vinyl alcohol) and poly(methyl methacrylate).
Mechanism of Action
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol is an electron-rich compound that can act as a Lewis acid and undergo nucleophilic addition reactions. It has been shown to interact with a variety of compounds, such as amines, thiols, and alcohols, to form stable covalent bonds. Additionally, this compound can react with other compounds to form polymeric networks, which can be used for drug delivery and bioconjugation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, such as the inhibition of tumor cell proliferation, the inhibition of the growth of bacteria, and the inhibition of the release of inflammatory mediators. Additionally, this compound has been shown to have antioxidant, anti-inflammatory, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol in laboratory experiments is its water solubility, which allows for easy handling and manipulation. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is susceptible to hydrolysis, which can limit its use in certain experiments.
Future Directions
Due to its wide range of applications, there are a number of potential future directions for 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol research. These include further exploration of its potential uses in drug delivery, bioconjugation, and as a cross-linking agent. Additionally, further research could be conducted to explore its potential use as an initiator for the synthesis of polymers and its potential to form polymeric networks. Finally, further research could be conducted to explore its potential biochemical and physiological effects, such as its ability to inhibit tumor cell proliferation and the growth of bacteria.
Synthesis Methods
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol can be synthesized through a variety of methods, including the reaction of 4-methacryloyloxybenzaldehyde with 1,6-dimethyl-4-aminophenol in the presence of a catalyst. This reaction is carried out in an aqueous solution at temperatures between 80-90°C. The reaction is exothermic and the product is purified by precipitation and recrystallization.
properties
IUPAC Name |
N-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8(2)13(16)14-7-11-5-9(3)12(15)10(4)6-11/h5-6,15H,1,7H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPNUQPGUPYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)



![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)
